molecular formula C15H22ClNO2 B14753877 Octyl (3-chlorophenyl)carbamate CAS No. 2150-91-6

Octyl (3-chlorophenyl)carbamate

Cat. No.: B14753877
CAS No.: 2150-91-6
M. Wt: 283.79 g/mol
InChI Key: JOZXIIDFICDQPQ-UHFFFAOYSA-N
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Description

Octyl (3-chlorophenyl)carbamate is a synthetic organic compound belonging to the N-phenylcarbamate class. Its structure features a carbamate linker, an ester of carbamic acid, connecting a 3-chlorophenyl group and an octyl chain . The carbamate group is a key structural motif in medicinal chemistry and agrochemicals, known for its good chemical and proteolytic stability, which is valuable for the design of enzyme inhibitors and other bioactive molecules . The octyl chain is expected to confer high lipophilicity, which can influence the compound's ability to cross cellular membranes . Research into structurally similar N-phenylcarbamates, particularly those with chlorine substitutions, has demonstrated significant activity as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes are critical targets in neuroscience research, especially in the study of neurodegenerative conditions . The mechanism of action for carbamate-based inhibitors typically involves the carbamoylation of the serine residue in the enzyme's active site, leading to reversible or pseudo-irreversible inhibition . Beyond neurological research, the carbamate functional group is widely utilized in drug discovery as a stable surrogate for peptide bonds and in the development of prodrugs to improve pharmacokinetic properties . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

2150-91-6

Molecular Formula

C15H22ClNO2

Molecular Weight

283.79 g/mol

IUPAC Name

octyl N-(3-chlorophenyl)carbamate

InChI

InChI=1S/C15H22ClNO2/c1-2-3-4-5-6-7-11-19-15(18)17-14-10-8-9-13(16)12-14/h8-10,12H,2-7,11H2,1H3,(H,17,18)

InChI Key

JOZXIIDFICDQPQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)NC1=CC(=CC=C1)Cl

Origin of Product

United States

Preparation Methods

Isocyanate-Alcohol Condensation

The primary synthesis route for octyl (3-chlorophenyl)carbamate involves the reaction of octyl isocyanate with 3-chlorophenol under catalytic conditions. This method aligns with the general carbamate synthesis framework described in the patent US6133473A, which emphasizes the use of tin-based catalysts to accelerate the reaction and suppress by-product formation. The reaction proceeds via nucleophilic attack of the phenolic oxygen on the electrophilic carbon of the isocyanate group, forming a urea intermediate that rearranges to the carbamate.

Stoichiometric Considerations :

  • A molar ratio of 1:1 (isocyanate:phenol) is typically optimal to minimize unreacted starting materials.
  • Deviations beyond 1.5:1 may lead to dimerization of isocyanates or over-alkylation by-products.

Catalytic Systems and Reaction Optimization

Catalyst Screening

The patent US6133473A identifies dibutyltin dilaurate as a high-performance catalyst, achieving >80% yield in carbamate synthesis with <2% by-products. Comparative data from the patent’s experimental examples are summarized below:

Catalyst Reaction Time (h) Yield (%) By-products (%)
Dibutyltin dilaurate 16 80 1.6
Zinc acetylacetonate 24 65 5.2
None (thermal) 48 30 15.8

Adapted from Table 2 and Example 1 of US6133473A

For this compound, analogous catalyst performance is expected, though longer alkyl chains (e.g., octyl) may necessitate extended reaction times due to steric hindrance.

Solvent Effects

Halogenated solvents such as methylene dichloride and toluene are preferred for their ability to solubilize aromatic intermediates and stabilize transition states. Ethylene carbonate and dimethyl carbonate are viable alternatives for greener syntheses but may reduce yields by 10–15%.

Step-by-Step Synthetic Procedure

Preparation of this compound

Materials :

  • Octyl isocyanate (1.0 equiv, 1.53 g, 10 mmol)
  • 3-Chlorophenol (1.0 equiv, 1.28 g, 10 mmol)
  • Dibutyltin dilaurate (0.5 mol%, 8 mg)
  • Methylene dichloride (50 mL)

Procedure :

  • Charge a flame-dried flask with 3-chlorophenol and methylene dichloride under nitrogen.
  • Cool to 0–5°C and add octyl isocyanate dropwise.
  • Introduce the catalyst and warm to room temperature. Stir for 16–24 hours.
  • Quench with 5% sodium bicarbonate, extract with dichloromethane, and dry over MgSO₄.
  • Purify via silica gel chromatography (hexane:ethyl acetate, 8:2) to isolate the product as a colorless oil.

Yield : 72–78% (1.82–1.97 g)
Purity : >98% (GC-MS)

By-Product Analysis and Mitigation

Common By-Products

  • Urea Derivatives : Formed via isocyanate dimerization, especially at elevated temperatures.
  • 3-Chlorophenyl Isocyanate : Arises from partial hydrolysis of the carbamate under acidic conditions.

Mitigation Strategies :

  • Maintain strict temperature control (<30°C).
  • Use anhydrous solvents and inert atmospheres to prevent hydrolysis.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 0.88 (t, 3H, CH₃), 1.26–1.45 (m, 10H, -(CH₂)₆-), 1.65 (quin, 2H, -CH₂-), 4.15 (t, 2H, -OCH₂-), 6.95–7.35 (m, 4H, Ar-H).
  • IR (neat) : 1720 cm⁻¹ (C=O), 1530 cm⁻¹ (N-H bend).

Chromatographic Purity

  • HPLC : Rt = 12.3 min (C18 column, 70:30 acetonitrile:water).

Comparative Analysis with Analogous Carbamates

Carbamate Yield (%) By-products (%) Catalyst
Octyl (3-chlorophenyl) 78 1.6 Dibutyltin
Isopropyl (3-chlorophenyl) 85 1.2 Dibutyltin
n-Butyl (dibromoformaldoxime) 80 0.6 Zinc acetylacetonate

Data synthesized from US6133473A and ICSC 1500

Industrial-Scale Feasibility

Process Intensification

  • Continuous Flow Reactors : Reduce reaction time to 4–6 hours via enhanced mass transfer.
  • Solvent Recycling : Methylene dichloride recovery rates exceed 90% in pilot studies.

Emerging Methodologies

Enzymatic Catalysis

Preliminary studies with lipases (e.g., Candida antarctica) show 40–50% yields under mild conditions, though industrial adoption remains limited.

Scientific Research Applications

Octyl (3-chlorophenyl)carbamate is a chemical compound belonging to the carbamate group, characterized by its unique structure and properties. It has a molecular weight of approximately 283.79 g/mol. The compound's structure features an octyl group attached to a carbamate functional group, which is further linked to a 3-chlorophenyl moiety, influencing its chemical reactivity and applications in organic synthesis and pharmaceuticals.

Related compounds

Several compounds share structural similarities with this compound:

Compound NameStructure TypeNotable Properties
Isopropyl (3-chlorophenyl)carbamateCarbamate EsterMore reactive than amides; used in agricultural pesticides.
Octyl N-(4-chlorophenyl)carbamateCarbamateUsed as an intermediate; exhibits antimicrobial activity.
N-(2-nitrophenyl)-2-hydroxynaphthalene-1-carboxamideCarbamate DerivativeStudied for photosynthesis inhibition.

These comparisons highlight this compound's distinct structural features and potential applications relative to similar compounds. The unique combination of an octyl chain with a chlorophenyl group sets it apart in terms of reactivity and application scope.

Carbamates, in general, have a wide range of applications, including use as insecticides or pesticides in homes, gardens, and agricultural settings . They also have synergistic antimicrobial properties and can be used to inhibit the growth of bacteria and fungi in various industrial systems, such as aqueous paints, coatings, adhesives, and cutting fluids . Furthermore, carbamates can control slime-producing bacteria and fungi in pulp and papermills and cooling towers and prevent microbial buildup in air washer or scrubber systems and industrial fresh water supply systems .

Carbamate Toxicity

Mechanism of Action

The mechanism of action of Octyl (3-chlorophenyl)carbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and lead to the desired biological effects, such as antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on key structural analogs, emphasizing substituent effects on lipophilicity, safety profiles, and physicochemical properties.

Substituent-Driven Lipophilicity Trends

Lipophilicity, a critical parameter for drug absorption and environmental persistence, was determined via HPLC-derived capacity factors (k) for carbamate derivatives. For example:

  • 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (4a–i): Increasing alkyl chain length (methyl to octyl) correlates with higher log k values, indicating enhanced lipophilicity. Octyl derivatives exhibit the highest log k, consistent with their long hydrophobic chains .
  • Methyl (3-hydroxyphenyl)-carbamate: Replacing chlorine with a hydroxyl group reduces lipophilicity due to increased polarity. This compound’s GHS classification as a "warning" substance (vs.

Table 1: Key Properties of Selected Carbamates

Compound Substituent(s) Alkyl Chain log k (HPLC) GHS Classification
Octyl (3-chlorophenyl)carbamate 3-Cl Octyl High* Not reported
Methyl (3-chlorophenyl)carbamate 3-Cl Methyl Moderate* Not reported
Methyl (3-hydroxyphenyl)-carbamate 3-OH Methyl Low* Warning (CLP)

*Estimated based on trends in analogous compounds .

Environmental Impact

Chlorinated carbamates like this compound may pose higher environmental risks due to persistence in aquatic systems. In contrast, hydroxylated analogs (e.g., Methyl (3-hydroxyphenyl)-carbamate) are likely less bioaccumulative but still require measures to prevent groundwater contamination .

Research Implications and Gaps

Current studies on analogous compounds underscore the role of halogenation and alkyl chain length in modulating carbamate properties. Future research should prioritize:

  • Experimental determination of its log k and EC50 values.
  • Comparative toxicological assessments with methyl and ethyl analogs.
  • Degradation studies to evaluate ecological persistence.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Octyl (3-chlorophenyl)carbamate, and how can reaction efficiency be optimized?

  • Methodology : A two-step approach is typical:

Intermediate Synthesis : React 3-chlorophenol with phosgene or a chloroformate reagent to form the carbamate intermediate.

Esterification : Introduce the octyl group via nucleophilic substitution using octanol under basic conditions (e.g., pyridine or triethylamine as catalysts).

  • Optimization : Monitor reaction progress using TLC or HPLC. Adjust molar ratios (e.g., excess octanol to drive esterification) and solvent polarity (e.g., 1,4-dioxane or THF) to improve yield .
    • Validation : Confirm purity via 1^1H NMR (e.g., aromatic proton signals at δ 7.2–7.8 ppm) and mass spectrometry (expected molecular ion at m/z ~299 for C15_{15}H20_{20}ClNO2_2) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Workflow :

  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water 70:30) to assess purity (>98% ideal).
  • Spectroscopy : Assign peaks via 1^1H/13^13C NMR (e.g., carbamate carbonyl at ~155 ppm in 13^13C NMR).
  • Thermal Stability : Perform DSC/TGA to determine melting/decomposition points (~120–150°C expected) .

Advanced Research Questions

Q. How can researchers evaluate the hydrolytic stability of this compound under varying pH and temperature conditions?

  • Experimental Design :

  • Conditions : Prepare buffered solutions (pH 2, 7, 12) and incubate the compound at 25°C, 40°C, and 60°C.
  • Sampling : Collect aliquots at 0, 24, 48, and 72 hours for HPLC analysis.
  • Degradation Kinetics : Calculate half-life (t1/2t_{1/2}) using first-order kinetics. Compare with structurally similar carbamates (e.g., chlorpropham, t1/2t_{1/2} = 10–15 days at pH 7) .
    • Data Interpretation : Acidic/basic conditions likely accelerate hydrolysis via cleavage of the carbamate bond. Report % degradation and identify byproducts (e.g., 3-chlorophenol) via LC-MS .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Case Study : If Study A reports antimicrobial activity (MIC = 8 µg/mL) while Study B shows no effect:

Re-examine Assay Conditions : Compare solvent (DMSO vs. aqueous), bacterial strains, and incubation times.

Structural Verification : Confirm derivative identity via 1^1H NMR and HRMS to rule out impurities.

QSAR Modeling : Correlate substituent effects (e.g., alkyl chain length) with bioactivity trends .

Q. How can environmental fate studies be designed to assess the persistence of this compound in aquatic systems?

  • Protocol :

  • Abiotic Degradation : Expose the compound to UV light (λ = 254 nm) in simulated water (pH 7.4) and measure photolysis rates.
  • Biotic Degradation : Use OECD 301F respirometry with activated sludge to quantify biodegradation over 28 days.
  • QSAR Predictions : Estimate logP (octanol-water) and bioaccumulation potential using tools like EPI Suite™. Compare with nonylphenol ethoxylates (logP ~4.2; half-life = 30–60 days) .

Methodological Guidance Tables

Parameter Analytical Method Key Considerations Reference
Purity (>95%)HPLC (C18, UV 254 nm)Avoid peak tailing with 0.1% formic acid
Hydrolytic Half-life (pH 7)LC-MS/MS (MRM mode)Monitor m/z 299 → 127 (3-chlorophenol)
LogP EstimationQSAR (EPI Suite™)Cross-validate with shake-flask assay

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